molecular formula C20H23N3O3S B2986869 4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide CAS No. 941925-92-4

4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2986869
CAS No.: 941925-92-4
M. Wt: 385.48
InChI Key: XQAOHIZIDIZJBT-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide is a benzamide derivative featuring a tetrahydrobenzothiazole core substituted with a pyrrolidine-1-carbonyl group at the 4-position. The 4-methoxybenzamide moiety is linked to the thiazole ring via an amide bond. This structure combines a heterocyclic system (tetrahydrobenzothiazole) with a flexible pyrrolidine substituent, which may enhance conformational adaptability and intermolecular interactions.

Properties

IUPAC Name

4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-14-9-7-13(8-10-14)18(24)22-20-21-17-15(5-4-6-16(17)27-20)19(25)23-11-2-3-12-23/h7-10,15H,2-6,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAOHIZIDIZJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the methoxybenzamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .

Scientific Research Applications

4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Thieno[2,3-d]Pyrimidin-2-yl Derivatives

The compound 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) () shares the 4-methoxybenzamide group but replaces the tetrahydrobenzothiazole with a thienopyrimidine ring. Key differences include:

  • Electronic effects: The thienopyrimidine core is aromatic and planar, contrasting with the partially saturated tetrahydrobenzothiazole, which may influence π-π stacking and solubility.
  • Biological activity: Thieno derivatives in exhibit anti-microbial properties, suggesting that the target compound’s tetrahydrobenzothiazole core may similarly contribute to bioactivity, albeit through distinct mechanisms .

Tetrahydrobenzoxazol Derivatives

4-(Prop-2-en-1-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide () substitutes the thiazole sulfur with oxygen, forming a benzoxazole. Physical properties include a density of 1.226 g/cm³ and pKa ~12.13, indicative of moderate solubility in basic conditions .

Substituent Variations on the Tetrahydrobenzothiazole Core

Electron-Withdrawing Group Substitutions

4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide () introduces chloro and nitro groups, which are electron-withdrawing. Its molecular weight (337.78 g/mol) is slightly higher than the target compound’s estimated ~397.5 g/mol .

Pyrrolidine vs. Piperazine Substitutions

4-Oxo-4-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide () incorporates a piperazine ring, introducing additional hydrogen-bonding sites. The target compound’s pyrrolidine-1-carbonyl group offers fewer hydrogen-bond donors but greater lipophilicity (predicted LogP ~1.5 vs. -0.18 for the piperazine derivative), impacting membrane permeability .

Amide-Linked Derivatives

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide () simplifies the structure with a propanamide chain. The shorter alkyl chain reduces steric bulk compared to the target compound’s benzamide-pyrrolidine system, likely diminishing binding affinity to larger biological targets .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Density (g/cm³)
Target Compound C₂₁H₂₃N₃O₃S* ~397.5 4-Methoxybenzamide, Pyrrolidine N/A N/A
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide C₂₁H₁₆F₃N₃O₃S 447.43 Thienopyrimidine, CF₃ N/A N/A
4-(Prop-2-en-1-yloxy)-N-(tetrahydrobenzoxazol-3-yl)benzamide C₁₇H₁₈N₂O₃ 298.34 Benzoxazole, Allyl ether 12.13 1.226
4-Chloro-3-nitro-N-(tetrahydrobenzothiazol-2-yl)benzamide C₁₄H₁₂ClN₃O₃S 337.78 Cl, NO₂ N/A N/A
4-Oxo-4-(3-oxopiperazinyl)-N-(tetrahydrobenzothiazol-2-yl)butanamide C₁₅H₂₀N₄O₃S 336.41 Piperazine, Ketone N/A 1.5

*Estimated based on structural components.

Research Findings and Implications

  • Synthetic Pathways : Benzamide derivatives are typically synthesized via coupling reactions (e.g., EDC/HOBt), as seen in . Characterization relies on NMR, IR, and mass spectrometry .
  • Crystallography Tools : Programs like SHELX and WinGX () are critical for resolving crystal structures of similar compounds, aiding in conformational analysis .
  • Biological Relevance : The tetrahydrobenzothiazole scaffold is associated with kinase inhibition and antimicrobial activity. The pyrrolidine substituent in the target compound may enhance binding to hydrophobic pockets in enzymes .
  • Property Optimization : Compared to piperazine derivatives (), the target compound’s pyrrolidine group balances lipophilicity and solubility, making it a candidate for further pharmacokinetic studies.

Biological Activity

4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methoxy group attached to a benzamide.
  • A pyrrolidine moiety linked to a tetrahydro-benzothiazole core.

This unique combination of functional groups contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including compounds similar to 4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide, exhibit significant antitumor properties. For instance:

  • In vitro assays demonstrated that certain benzothiazole derivatives inhibit the proliferation of cancer cells. The IC50 values for these compounds were reported to be as low as 6.26 µM against specific cancer cell lines such as HCC827 and NCI-H358 .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • DNA binding : Studies have shown that similar compounds bind within the minor groove of AT-DNA, which may disrupt DNA replication and transcription processes .

Antimicrobial Activity

In addition to antitumor effects, 4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide has shown promising antimicrobial activity:

  • Testing against Gram-positive and Gram-negative bacteria revealed significant antibacterial effects. Compounds in this class were found to be more effective than others in inhibiting bacterial growth .

Case Study: Antitumor Efficacy

A study involving various benzothiazole derivatives highlighted the antitumor efficacy of compounds structurally related to 4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AOVCAR-331.5MAGL inhibition
Compound BCOV31843.9DNA binding
Compound CHCC8276.26Disruption of DNA replication

Comparative Studies

Comparative studies have also been conducted to evaluate the effectiveness of this compound against other known antitumor agents. These studies often utilize both 2D and 3D cell culture models , revealing that while the compound exhibits potent activity in traditional assays (2D), its efficacy may vary in more complex environments (3D) due to differences in cellular interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology :

  • Cyclization Reactions : Use KOH and CS₂ in methanol to form thiadiazole or oxadiazole rings, followed by hydrolysis and acidification (yield: ~66%) .
  • Condensation Reactions : React hydrazine derivatives with aldehydes in methanol/1,4-dioxane with acetic acid catalysis (yield: ~71%) .
  • Purification : Recrystallize from ethanol/water mixtures and confirm purity via HPLC (≥95%) .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
CyclizationKOH, CS₂, MeOH66%98%
CondensationHydrazine, aldehyde, AcOH71%95%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Record spectra in DMSO-d6 at 400 MHz to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, pyrrolidine protons at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 456.2) .

Q. How is initial biological activity screened in academic settings?

  • Methodology :

  • In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC protocols .
  • Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (IC₅₀ values) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

  • Methodology :

  • Data Collection : Use SHELXL for small-molecule refinement with high-resolution (≤1.0 Å) data .
  • Twinning Analysis : Apply SHELXD/SHELXE for challenging cases (e.g., pseudo-merohedral twinning) .
  • Example : Pyrazoline analogs (e.g., 4-methoxyphenyl derivatives) show dihedral angles of 85° between benzothiazole and pyrazole rings .

Q. How should researchers address contradictions in synthetic yields across studies?

  • Methodology :

  • Reagent Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for hydrazine:carbonyl) to minimize side products .
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents; DMF increases cyclization yields by 15% .
  • Catalyst Screening : Test TBAB or EDTA for phase-transfer reactions (e.g., thioether formation) .

Q. What strategies enhance the compound’s pharmacophore for target specificity?

  • Methodology :

  • Bioisosteric Replacement : Substitute pyrrolidine with piperazine to modulate binding to GPCRs .
  • Trifluoromethyl Addition : Introduce -CF₃ to improve metabolic stability (logP shift from 2.1 → 3.4) .
  • Docking Studies : Use AutoDock Vina to predict interactions with kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol) .

Q. What formulation approaches mitigate solubility limitations?

  • Methodology :

  • Salt Formation : React with HCl to form water-soluble hydrochloride salts (solubility: 12 mg/mL vs. 0.5 mg/mL for free base) .
  • Co-Solvent Systems : Use PEG-400/water (70:30) for in vivo dosing .
  • Nanoparticle Encapsulation : Achieve 80% encapsulation efficiency with PLGA polymers (size: 150 nm, PDI <0.2) .

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